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Introduction
Tungsten carbide (WC), a composite material of tungsten and carbon, is renowned for its

exceptional hardness, high melting point, and chemical stability.[1][2] In the form of thin films,

these properties are harnessed for a multitude of advanced applications, ranging from wear-

resistant coatings on cutting tools to biocompatible layers on medical implants.[3][4][5] This

guide provides a comprehensive overview of the physical and chemical properties of tungsten
carbide thin films, details the experimental protocols for their synthesis and characterization,

and is intended for researchers, scientists, and professionals in drug development and

materials science.

Physical Properties of Tungsten Carbide Thin Films
The physical characteristics of WC thin films are highly dependent on the deposition

parameters and the resulting microstructure.[4][6] Key properties include their mechanical,

electrical, optical, and thermal performance.

Mechanical Properties
Tungsten carbide thin films are predominantly known for their outstanding mechanical

properties, making them ideal for protective coatings.[7] They exhibit high hardness, excellent

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1195092?utm_src=pdf-interest
https://www.benchchem.com/product/b1195092?utm_src=pdf-body
https://www.benchchem.com/product/b1195092?utm_src=pdf-body
https://repository.kulib.kyoto-u.ac.jp/bitstream/2433/252432/1/j.jallcom.2020.154567.pdf
https://en.wikipedia.org/wiki/Tungsten_carbide
https://ieeexplore.ieee.org/document/9951001/
https://repository.biust.ac.bw/bitstream/handle/123456789/128/Phiri_PM_2019.pdf?sequence=1&isAllowed=y
https://www.zzbetter.com/new/Unleashing-the-Potential-of-Tungsten-Carbide-in-Medical-Devices.html
https://www.benchchem.com/product/b1195092?utm_src=pdf-body
https://www.benchchem.com/product/b1195092?utm_src=pdf-body
https://www.benchchem.com/product/b1195092?utm_src=pdf-body
https://repository.biust.ac.bw/bitstream/handle/123456789/128/Phiri_PM_2019.pdf?sequence=1&isAllowed=y
https://pure.uj.ac.za/en/publications/tungsten-carbide-thin-films-review-effect-of-deposition-parameter/
https://www.benchchem.com/product/b1195092?utm_src=pdf-body
https://www.semanticscholar.org/paper/Behavior-of-Tungsten-Carbide-thin-Films-Grown-at-Bist-Pandey/257a061004801dfa563f313b123529186234ba12
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


wear resistance, and a low coefficient of friction.[1][8] The hardness of these films can be

influenced by factors such as the growth temperature and deposition technique. For instance,

films grown by mist chemical vapor deposition at 750 °C have shown a hardness of 25 GPa

and a Young's modulus of 409 GPa.[1][9] Bulk tungsten carbide, for comparison, ranks about

9.0–9.5 on the Mohs scale with a Vickers number of around 2600.[2]

Property Value
Deposition
Method/Conditions

Reference

Hardness 20.4 GPa - [3][7]

25 GPa Mist CVD (at 750 °C) [1][9]

~22 GPa
Reactive RF

Sputtering (2% CH4)
[9]

900-1500 HV
Thermal Spray (WC-

Co)
[10]

900-1200 HV
Thermal Spray (WC-

Ni)
[10]

Young's Modulus 409 GPa Mist CVD (at 750 °C) [1][9]

530–700 GPa Bulk Material [2][11]

Friction Coefficient 0.1
Reactive RF

Sputtering (2% CH4)
[9]

0.5 - 1.1 Unlubricated W-C [8]

Compressive Strength ~2.7 GPa Bulk Material [2]

Flexural Strength 1830 MPa Bulk Material [11]

Electrical Properties
Tungsten carbide exhibits good electrical conductivity, a property that makes it suitable for

applications like electrodes and diffusion barriers in microelectronics.[12][13] The electrical

resistivity of sputter-deposited WC thin films is typically in the range of 200–300 μΩ·cm.[12][13]

This low resistivity is comparable to that of some metals.[2] Doping can be used to alter
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conductivity; for example, nitrogen doping to form tungsten carbonitride can double the

conductivity.[14]

Property Value
Deposition
Method/Conditions

Reference

Electrical Resistivity 200–300 μΩ·cm Sputter Deposition [12][13]

~250 μΩ·cm CVD (at 290°C) [15]

1500 μΩ·cm
Thermal ALD (at

375°C)
[16]

~0.2 μΩ·m (0.0002

μΩ·cm)
Bulk Material [2]

Electrical Conductivity ~0.7×10⁶ S/m
Bulk Material (Room

Temp)
[14]

Optical Properties
Tungsten carbide is a highly reflective material, particularly in the visible and infrared ranges.

[17] This property is influenced by the film's thickness, surface roughness, and crystallinity.[17]

The optical band gap can be tuned based on the deposition conditions. For instance, films

deposited by hot-filament chemical vapor deposition (HW-CVD) have shown an increase in the

optical band gap with an increase in the CF4 flow rate during deposition.[18]

Property Value/Observation
Deposition
Method/Conditions

Reference

Reflectance
Highly reflective in

visible and IR ranges
General [17]

Optical Band Gap 1.1 eV
Simultaneous RF

Sputtering
[15]

Vibrational Frequency

(ωe')
752.6 cm⁻¹

Resonant two-photon

ionization

spectroscopy

[19]
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Thermal Properties
With a melting point exceeding 3000 K, tungsten carbide demonstrates exceptional thermal

stability.[3][7] This makes it suitable for high-temperature applications. The material maintains

its structural integrity and properties at elevated temperatures, though oxidation can begin at

temperatures between 500–600 °C.[2][3]

Property Value Reference

Melting Point >3000 K (2780 °C) [2][3][7]

Boiling Point 6000 °C [2]

Thermal Conductivity 110 W/(m·K) [2]

Thermal Expansion Coefficient 5.5 μm/(m·K) [2]

Thermal Stability Stable up to 500 °C in Argon [12][13]

Oxidation starts at 500-600 °C [2]

Chemical Properties of Tungsten Carbide Thin Films
The chemical inertness of tungsten carbide contributes significantly to its utility in harsh

environments and biomedical applications.

Corrosion and Oxidation Resistance
Pure tungsten carbide is highly resistant to corrosion and is not susceptible to rust under

normal atmospheric conditions.[20] It is resistant to acids and is only attacked by mixtures of

hydrofluoric and nitric acid (HF/HNO₃) at temperatures above room temperature.[2] The

addition of binder materials like cobalt (Co) or nickel (Ni) in cemented carbides can influence

the overall corrosion resistance; nickel binders generally offer better resistance in alkaline

conditions, while cobalt is suitable for acidic environments.[10][21] Oxidation in air typically

begins at temperatures of 500–600 °C.[2]

Biocompatibility
Tungsten carbide exhibits excellent biocompatibility, meaning it is well-tolerated by the human

body and does not elicit adverse immune responses.[5] This property, combined with its
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hardness and wear resistance, makes it an ideal material for medical devices such as

orthopedic implants (hip and knee joints), surgical instruments, and dental drills.[5][22] Its use

in medical applications ensures longevity and reliability without compromising patient safety.[5]

Experimental Protocols
The properties of tungsten carbide thin films are intrinsically linked to the methods used for

their synthesis and characterization.

Deposition Methods
1. Magnetron Sputtering (PVD) Magnetron sputtering is a widely used physical vapor

deposition (PVD) technique for producing high-quality WC thin films.[4] It can be performed

using either direct current (DC) or radio frequency (RF) power sources.

Objective: To deposit a uniform tungsten carbide thin film onto a substrate.

Apparatus: Vacuum chamber, magnetron sputtering source, WC target (or separate W and C

targets for co-sputtering), substrate holder with heating capability, power supply (DC or RF),

and gas inlets (e.g., for Argon).[23][24][25]

Methodology:

Substrate Preparation: Substrates (e.g., Si wafers, steel) are cleaned ultrasonically in

acetone and ethanol to remove contaminants.

Chamber Evacuation: The substrates are loaded into the vacuum chamber, which is then

evacuated to a high vacuum (base pressure < 1.0 x 10⁻⁵ Torr) to minimize impurities.[23]

Sputtering Gas Introduction: Argon (Ar), an inert gas, is introduced into the chamber, and

the pressure is maintained at a specific working pressure (e.g., 1-5 Pa).[12]

Plasma Generation: An RF or DC voltage is applied to the WC target, igniting a plasma.

The Ar ions in the plasma are accelerated towards the target.

Sputtering and Deposition: The ion bombardment ejects WC atoms/molecules from the

target. These particles travel through the plasma and deposit onto the substrate, forming a
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thin film. The substrate may be heated (e.g., 250-750 °C) to control film properties like

crystallinity and density.[1][3]

Post-Deposition: The system is cooled, and the chamber is vented to atmospheric

pressure before removing the coated substrates.

2. Chemical Vapor Deposition (CVD) CVD involves chemical reactions of precursor gases on a

heated substrate surface to form the thin film. Mist CVD is a variation that can operate at

atmospheric pressure.[1]

Objective: To grow a crystalline tungsten carbide thin film from chemical precursors.

Apparatus: CVD reactor, precursor delivery system, substrate heater, exhaust system.

Precursors: A tungsten source (e.g., tungsten hexacarbonyl, W(CO)₆) and a carbon source

(e.g., ethylene, C₂H₄) are often used.[15]

Methodology:

Substrate Placement: A substrate (e.g., quartz, alumina) is placed on the heater within the

reactor.[1]

System Purge: The reactor is purged with an inert gas (e.g., N₂) to remove air and

moisture.

Heating: The substrate is heated to the desired deposition temperature (e.g., 550-850 °C).

[1]

Precursor Introduction: The tungsten and carbon precursor gases are introduced into the

reactor at controlled flow rates.

Chemical Reaction and Deposition: The precursors decompose and react on the hot

substrate surface, resulting in the deposition of a tungsten carbide film.

Cooling and Removal: After the desired thickness is achieved, the precursor flow is

stopped, and the system is cooled down under an inert gas flow before the sample is

removed.
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Characterization Methods
1. X-Ray Diffraction (XRD) XRD is used to determine the crystal structure and phase

composition of the deposited films.

Objective: To identify the crystalline phases (e.g., WC, W₂C) and estimate crystallite size.[26]

Apparatus: X-ray diffractometer with a Cu Kα radiation source (λ = 0.15406 nm).[1]

Methodology:

Sample Mounting: The coated substrate is mounted on the sample stage of the

diffractometer.

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam at various

angles (2θ), while the detector records the intensity of the diffracted X-rays. A typical scan

might range from 20° to 80° (2θ). Glancing angle XRD (GAXRD) is often used for thin films

to increase the interaction volume with the film.[3]

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The

peak positions are compared to standard diffraction patterns (e.g., from the JCPDS

database) to identify the phases present. Peak broadening can be used to estimate the

crystallite size via the Scherrer equation.[27]

2. Nanoindentation This technique is used to measure the mechanical properties of thin films,

specifically hardness and Young's modulus.

Objective: To determine the hardness and elastic modulus of the WC film.[8]

Apparatus: A nanoindenter with a sharp indenter tip (e.g., a Berkovich diamond tip).

Methodology:

Sample Placement: The sample is securely placed under the indenter head.

Indentation: The indenter tip is pressed into the film surface with a controlled load. The

penetration depth is continuously measured as a function of the applied load during both

loading and unloading phases.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.researchgate.net/figure/RD-patterns-of-the-tungsten-carbide-samples-after-carburization-A-W-x-C-C-B-W-x_fig4_272890272
https://repository.kulib.kyoto-u.ac.jp/bitstream/2433/252432/1/j.jallcom.2020.154567.pdf
https://ieeexplore.ieee.org/document/9951001/
https://www.researchgate.net/figure/Low-angle-XRD-pattern-of-WC-thin-films-deposited-on-glass-substrate-at-various-CF4-flow_fig2_325994318
http://www.cityu.edu.hk/phy/appkchu/Publications/2009/09.26.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The resulting load-displacement curve is analyzed. The hardness is

calculated from the maximum load and the projected contact area. The elastic modulus is

determined from the stiffness of the initial portion of the unloading curve.[8]

3. Scanning Electron Microscopy (SEM) SEM is employed to visualize the surface morphology

and cross-sectional structure of the thin films.

Objective: To examine the surface topography, grain structure, and thickness of the film.[28]

[29]

Apparatus: A scanning electron microscope.

Methodology:

Sample Preparation: For cross-sectional imaging, the sample is carefully fractured.

Samples must be conductive; if not, a thin conductive layer (e.g., gold or carbon) is coated

on the surface.

Imaging: The sample is placed in the SEM chamber under vacuum. A focused beam of

electrons is scanned across the surface.

Signal Detection: Detectors collect secondary electrons (for topography) and

backscattered electrons (for compositional contrast) emitted from the sample.

Image Formation: The detected signals are used to construct a high-resolution image of

the sample's surface or cross-section, revealing features like grain size, porosity, and film

thickness.[28][30]

Visualizations
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// Connections from Parameters to Microstructure temp -> grain [label="increases"]; temp ->

crystal [label="improves"]; pressure -> density [label="affects"]; power -> density

[label="increases"]; bias -> density [label="increases"]; bias -> stress [label="increases"];

// Connections from Microstructure to Properties grain -> hardness [label="affects (Hall-

Petch)"]; density -> hardness [label="increases"]; density -> corrosion [label="improves"];

crystal -> resistivity [label="decreases"]; stress -> adhesion [label="affects"]; } dot Relationship

between deposition parameters and final film properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1195092?utm_src=pdf-body-img
https://www.benchchem.com/product/b1195092?utm_src=pdf-custom-synthesis
https://repository.kulib.kyoto-u.ac.jp/bitstream/2433/252432/1/j.jallcom.2020.154567.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Tungsten carbide - Wikipedia [en.wikipedia.org]

3. Behavior of Tungsten Carbide thin Films Grown at Different Substrate Temperatures |
IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

4. repository.biust.ac.bw [repository.biust.ac.bw]

5. Unleashing the Potential of Tungsten Carbide in Medical Devices [zzbetter.com]

6. pure.uj.ac.za [pure.uj.ac.za]

7. Behavior of Tungsten Carbide thin Films Grown at Different Substrate Temperatures |
Semantic Scholar [semanticscholar.org]

8. cityu.edu.hk [cityu.edu.hk]

9. researchgate.net [researchgate.net]

10. Tungsten Carbide Coating - Longevity Coatings [longevitycoatings.com]

11. imetra.com [imetra.com]

12. pubs.aip.org [pubs.aip.org]

13. pubs.aip.org [pubs.aip.org]

14. Electrical Conductivity Of Tungsten Carbide - Tungsten Carbide, Wolfram Carbide,
Cemented Carbide Products, Manufacturers [wolframcarbide.com]

15. researchgate.net [researchgate.net]

16. pubs.aip.org [pubs.aip.org]

17. mdpi.com [mdpi.com]

18. jnep.sumdu.edu.ua [jnep.sumdu.edu.ua]

19. researchgate.net [researchgate.net]

20. Tungsten Carbide Corrosion Resistance - Tungsten Carbide, Wolfram Carbide,
Cemented Carbide Products, Manufacturers [wolframcarbide.com]

21. youtube.com [youtube.com]

22. grafhartmetall.com [grafhartmetall.com]

23. pubs.aip.org [pubs.aip.org]

24. Analysis of the Properties of Tungsten Carbide Thin Films Accordi...: Ingenta Connect
[ingentaconnect.com]

25. research.itu.edu.tr [research.itu.edu.tr]

26. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://en.wikipedia.org/wiki/Tungsten_carbide
https://ieeexplore.ieee.org/document/9951001/
https://ieeexplore.ieee.org/document/9951001/
https://repository.biust.ac.bw/bitstream/handle/123456789/128/Phiri_PM_2019.pdf?sequence=1&isAllowed=y
https://www.zzbetter.com/new/Unleashing-the-Potential-of-Tungsten-Carbide-in-Medical-Devices.html
https://pure.uj.ac.za/en/publications/tungsten-carbide-thin-films-review-effect-of-deposition-parameter/
https://www.semanticscholar.org/paper/Behavior-of-Tungsten-Carbide-thin-Films-Grown-at-Bist-Pandey/257a061004801dfa563f313b123529186234ba12
https://www.semanticscholar.org/paper/Behavior-of-Tungsten-Carbide-thin-Films-Grown-at-Bist-Pandey/257a061004801dfa563f313b123529186234ba12
http://www.cityu.edu.hk/phy/appkchu/Publications/2009/09.26.pdf
https://www.researchgate.net/publication/339601458_Fabrication_and_mechanical_properties_of_tungsten_carbide_thin_films_via_mist_chemical_vapor_deposition
https://www.longevitycoatings.com/tungsten-carbide-coating/
https://www.imetra.com/tungsten-carbide-material-properties/
https://pubs.aip.org/avs/jvb/article-pdf/24/1/185/15864384/185_1_online.pdf
https://pubs.aip.org/avs/jvb/article/24/1/185/590355/Crystallographic-and-electrical-characterization
https://www.wolframcarbide.com/electrical-conductivity-of-tungsten-carbide/
https://www.wolframcarbide.com/electrical-conductivity-of-tungsten-carbide/
https://www.researchgate.net/publication/243745119_Deposition_of_Tungsten_Carbide_Thin_Films_by_Simultaneous_RF_Sputtering
https://pubs.aip.org/avs/jva/article/36/1/01A104/245747/Thermal-atomic-layer-deposition-of-tungsten
https://www.mdpi.com/1996-1944/18/6/1269
https://jnep.sumdu.edu.ua/download/numbers/2018/3/articles/JNEP_03001.pdf
https://www.researchgate.net/publication/231520973_Optical_spectroscopy_of_tungsten_carbide_WC
https://www.wolframcarbide.com/tungsten-carbide-corrosion-resistance/
https://www.wolframcarbide.com/tungsten-carbide-corrosion-resistance/
https://www.youtube.com/watch?v=zVtLJ4Y8fAo
https://grafhartmetall.com/en/tungsten-carbide-revolutionizing-surgical-instruments/
https://pubs.aip.org/avs/jva/article/26/1/23/243867/Physical-vapor-deposition-synthesis-of-tungsten
https://www.ingentaconnect.com/content/asp/sam/2020/00000012/00000010/art00017;jsessionid=2j5ui159ccqj.x-ic-live-03
https://www.ingentaconnect.com/content/asp/sam/2020/00000012/00000010/art00017;jsessionid=2j5ui159ccqj.x-ic-live-03
https://research.itu.edu.tr/en/publications/deposition-and-characterization-of-tungsten-carbide-thin-films-by/
https://www.researchgate.net/figure/RD-patterns-of-the-tungsten-carbide-samples-after-carburization-A-W-x-C-C-B-W-x_fig4_272890272
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


27. researchgate.net [researchgate.net]

28. researchgate.net [researchgate.net]

29. SEM Micrograph of Tungsten Carbide Powder-Chinatungsten Online-Manufacturer and
Supplier of Tungsten Powder [tungsten-powder.com]

30. researchgate.net [researchgate.net]

To cite this document: BenchChem. ["physical and chemical properties of tungsten carbide
thin films"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1195092#physical-and-chemical-properties-of-
tungsten-carbide-thin-films]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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